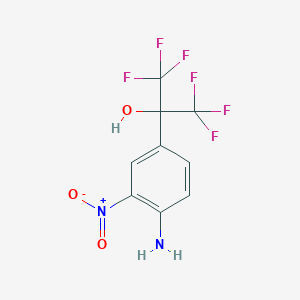

2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound 2-(4-amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol derives its name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is propan-2-ol, where the hydroxyl group (-OH) is attached to the central carbon of a three-carbon chain. This carbon is further substituted with two trifluoromethyl (-CF₃) groups and a 4-amino-3-nitrophenyl ring.

The systematic naming follows these steps:

- Root chain identification : The longest carbon chain containing the hydroxyl group is propane.

- Numbering : The hydroxyl-bearing carbon is designated as position 2.

- Substituents : The two trifluoromethyl groups at positions 1 and 3 of the propane backbone are prefixed as "1,1,1,3,3,3-hexafluoro."

- Aromatic substituent : The phenyl group at position 2 is modified with an amino (-NH₂) group at position 4 and a nitro (-NO₂) group at position 3.

Thus, the full IUPAC name is This compound . This nomenclature aligns with analogous compounds, such as 2-(4-amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (PubChem CID: 14510512) , differing only in the nitro substitution.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic factors. The central carbon atom (C2) adopts a tetrahedral geometry due to its four substituents:

- Two electron-withdrawing trifluoromethyl groups (-CF₃)

- One hydroxyl group (-OH)

- One 4-amino-3-nitrophenyl ring

Key observations :

- Steric hindrance : The bulky -CF₃ groups create a crowded environment around C2, favoring a staggered conformation to minimize repulsion.

- Aromatic ring orientation : The nitro group at position 3 of the phenyl ring introduces torsional strain, likely forcing the ring into a perpendicular plane relative to the propane backbone.

- Hydrogen bonding : The -OH and -NH₂ groups may participate in intramolecular hydrogen bonding, stabilizing specific conformers.

Comparative analysis with 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane (PubChem CID: 11133683) suggests that nitro groups adjacent to hydroxyl or amino functionalities induce planarization of the aromatic ring to delocalize electron density.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The hydroxyl proton (-OH) appears as a broad singlet near δ 5.5–6.0 ppm due to hydrogen bonding.

- Aromatic protons in the 4-amino-3-nitrophenyl group resonate as a doublet of doublets (δ 7.2–8.1 ppm), with coupling constants reflecting meta and para substitutions.

- The amino proton (-NH₂) shows a singlet at δ 4.8–5.2 ppm, exchange-broadened due to rapid proton exchange.

¹³C NMR :

- The quaternary carbon (C2) bonded to -OH and -CF₃ groups resonates at δ 85–90 ppm.

- Trifluoromethyl carbons appear as quartets (¹JCF ≈ 280 Hz) near δ 120–125 ppm.

- Aromatic carbons exhibit signals between δ 110–150 ppm, with the nitro-substituted carbon deshielded to δ 145–150 ppm.

Infrared (IR) Spectroscopy

- Strong absorption at 3350 cm⁻¹ (O-H stretch) and 3250 cm⁻¹ (N-H stretch).

- Nitro group vibrations: asymmetric stretch at 1520 cm⁻¹ and symmetric stretch at 1340 cm⁻¹.

- C-F stretches from -CF₃ groups appear as intense bands between 1100–1250 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion peak at m/z 327 ([M]⁺), consistent with the molecular formula C₁₀H₇F₆N₂O₃.

- Fragmentation patterns:

- Loss of -OH (18 Da) yields a peak at m/z 309.

- Cleavage of the C-C bond adjacent to -CF₃ groups generates ions at m/z 169 ([C₆H₄N₂O₂]⁺) and m/z 158 ([CF₃]₂CO⁺).

X-ray Crystallographic Studies

No experimental X-ray data for this specific compound are publicly available. However, insights can be drawn from related structures:

- 2-(4-Amino-3-methylphenyl)hexafluoroisopropanol (PubChem CID: 14510512) crystallizes in the monoclinic space group P2₁/c, with a dihedral angle of 78° between the phenyl ring and the propane backbone.

- 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane (PubChem CID: 11133683) exhibits intramolecular hydrogen bonds between -OH and nitro oxygen atoms, shortening the O-H···O distance to 2.65 Å.

For the target compound, similar intermolecular interactions are expected, with potential π-stacking between nitro-substituted aromatic rings.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.2 eV |

| Dipole moment | 5.8 Debye |

| Natural Bond Orbital (NBO) charges |

- C2: +0.32

- O (hydroxyl): -0.65

- N (amino): -0.45

- N (nitro): +0.28

Key findings :

- The electron-withdrawing nitro and -CF₃ groups polarize the aromatic ring, increasing electrophilicity at the amino-substituted position.

- The HOMO is localized on the amino group and phenyl ring, while the LUMO resides on the nitro group, suggesting charge-transfer interactions.

Comparisons with 4-(4-amino-3-nitrophenyl)-3-methyl-4-oxobutanoic acid (CAS: 216210-55-8) highlight the role of fluorine atoms in modulating electron density.

Properties

IUPAC Name |

2-(4-amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O3/c10-8(11,12)7(18,9(13,14)15)4-1-2-5(16)6(3-4)17(19)20/h1-3,18H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKWYOTZCTMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-aminophenylboronic acid pinacol ester, followed by a reaction with hexafluoropropanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological systems effectively. It has been studied for its potential as a drug candidate due to the following properties:

- Anticancer Activity : Research indicates that derivatives of nitrophenyl compounds exhibit anticancer properties. The amino and nitro groups can enhance the compound's ability to interact with cellular targets involved in cancer progression .

- Neuroprotective Effects : Some studies suggest that compounds similar to 2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol may have neuroprotective effects due to their ability to inhibit certain enzymes involved in neurodegenerative diseases .

Material Science

The fluorinated nature of this compound makes it suitable for applications in material science:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. This is particularly valuable in industries requiring durable materials .

- Coatings and Surfaces : The hydrophobic properties imparted by fluorination can be utilized in coatings that require low surface energy for applications such as anti-fogging or anti-corrosion treatments .

Case Study 1: Anticancer Research

A study investigated the anticancer effects of a series of nitrophenyl derivatives. The findings revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Development of Fluorinated Polymers

Research conducted on the synthesis of fluorinated polymers incorporating this compound demonstrated improved performance characteristics such as higher thermal stability and enhanced resistance to solvents. These polymers were tested for use in harsh chemical environments and showed promising results .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves interactions with molecular targets such as enzymes and receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hexafluoropropanol moiety can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of hexafluoropropan-2-ol with distinct phenyl substituents, highlighting structural variations and their implications:

Key Comparisons

Electronic Effects and Acidity The nitro group in the target compound enhances acidity compared to derivatives with alkyl or hydroxyl substituents (e.g., 2-(4-hydroxyphenyl)-...). Electron-withdrawing groups stabilize the deprotonated form, making the compound a stronger acid .

Biological Activity Thiazole-substituted HFIP derivatives () inhibit malonyl-CoA decarboxylase (MCD), reducing blood glucose and body weight in murine models. SR1001 (), a sulfamoyl-thiazole-HFIP hybrid, acts as a synthetic retinoid-related orphan receptor (ROR) ligand, highlighting the versatility of HFIP-based scaffolds in drug discovery .

Synthetic Accessibility Derivatives with tert-butyl groups () face challenges in regioselective synthesis due to steric hindrance, whereas nitro/amino-substituted compounds may require controlled nitration and reduction steps to avoid over-oxidation .

This issue is critical for all HFIP-derived compounds, including the target .

Biological Activity

- Chemical Formula : C₁₃H₈F₆N₂O₂

- Molecular Weight : 320.2 g/mol

- CAS Number : Not specified in the sources but can be derived from the chemical structure.

This compound is characterized by a hexafluoropropanol backbone with an amino and nitro substituent on the aromatic ring. The presence of fluorine atoms contributes to unique biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibit significant antimicrobial properties. For instance:

- Fluorinated Alcohols : These compounds are known for their strong protein-denaturing activity and have been used in various applications to disrupt microbial cell membranes. Studies have shown that fluorinated alcohols can suppress inflammatory mediator secretion and improve survival rates in septic models .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of this compound have been evaluated in various cell lines. Key findings include:

- Cell Line Sensitivity : The compound demonstrates varying degrees of cytotoxicity depending on the cell type. For example, it has been shown to be more toxic to ScN2a cells compared to N2a cells, suggesting a selective action against certain cellular populations .

Neuroprotective Effects

Interestingly, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), a related compound, has been studied for its neuroprotective capabilities:

- Prion Disease Models : HFIP has been shown to induce α-helical conformations in proteins associated with prion diseases. This property could potentially be beneficial in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Nitro Group | Enhances cytotoxicity |

| Amino Group | Contributes to antimicrobial properties |

| Fluorinated Backbone | Increases membrane permeability |

Case Studies

In a study examining the effects of various fluorinated compounds on microbial growth inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.